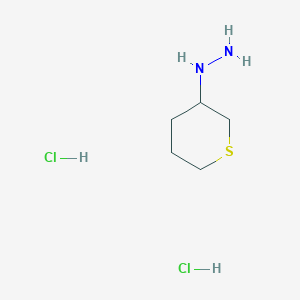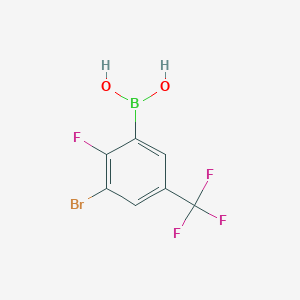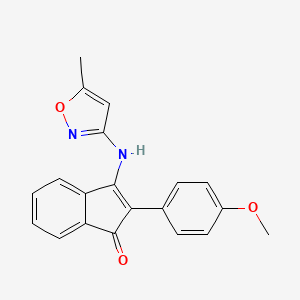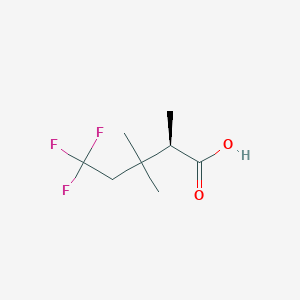![molecular formula C22H21ClN6O3 B2961159 7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 372504-35-3](/img/no-structure.png)
7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H21ClN6O3 and its molecular weight is 452.9. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Researchers have synthesized a series of derivatives related to the mentioned compound, exploring their affinity and selectivity profile for certain receptor types, such as 5-HT1A, 5-HT2A, and 5-HT7 receptors. The aim was to discover ligands with potential psychotropic activity. For example, compounds with specific substituents have shown to display antidepressant-like and anxiolytic-like activities in animal models, indicating the therapeutic potential of these derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
Another study synthesized derivatives with varied 8-alkylamino substitutions and evaluated them for cardiovascular activities, including antiarrhythmic and hypotensive effects. Certain derivatives exhibited significant prophylactic antiarrhythmic activity, highlighting the potential of these compounds in cardiovascular therapy (Chłoń-Rzepa et al., 2004).
Novel Inhibitors
Research into novel inhibitors for targets like Hsp90α has led to the synthesis of compounds with specific structural modifications. These compounds have demonstrated good inhibitory effects, suggesting their applicability in the development of new therapeutic agents (Wang Xiao-long, 2011).
Anticancer and Antimicrobial Activities
Derivatives have been studied for their cytotoxic and anti-bacterial properties. Certain compounds, particularly those with phenyl phthalazinone moieties, showed promising cytotoxicity against specific cancer cell lines and exhibited potent anti-bacterial activity. This indicates their potential use as anticancer and anti-bacterial agents (El Rayes et al., 2022).
Nonlinear Optical Properties
The nonlinear optical properties of derivatives have been explored for potential applications in photonic devices. The studies focused on their third-order nonlinearity and reverse saturable absorption, which are critical for developing optical limiters and other photonic applications (Nair et al., 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with 2-[1-(2-hydroxyphenyl)ethylidene]hydrazine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified and characterized using various analytical techniques.", "Starting Materials": [ "7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione", "2-[1-(2-hydroxyphenyl)ethylidene]hydrazine", "Suitable solvent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and 2-[1-(2-hydroxyphenyl)ethylidene]hydrazine in a suitable solvent.", "Step 2: Add a catalyst to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Purify the product by column chromatography using a suitable eluent.", "Step 4: Characterize the product using various analytical techniques such as NMR, IR, and mass spectrometry." ] } | |
Número CAS |
372504-35-3 |
Nombre del producto |
7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
Fórmula molecular |
C22H21ClN6O3 |
Peso molecular |
452.9 |
Nombre IUPAC |
7-[(2-chlorophenyl)methyl]-8-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H21ClN6O3/c1-13(15-9-5-7-11-17(15)30)25-26-21-24-19-18(20(31)28(3)22(32)27(19)2)29(21)12-14-8-4-6-10-16(14)23/h4-11,30H,12H2,1-3H3,(H,24,26)/b25-13- |
Clave InChI |
RHGOFJBYFARAPQ-MXAYSNPKSA-N |
SMILES |
CC(=NNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)C4=CC=CC=C4O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2961076.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2961079.png)
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2961080.png)
![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2961081.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2961083.png)
![3-[(2,5-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2961085.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2961096.png)
![8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2961097.png)
![6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one](/img/structure/B2961098.png)
